Benzyl (2S)-3-amino-2-hydroxypropanoate
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Overview
Description
Benzyl (2S)-3-amino-2-hydroxypropanoate is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a benzyl group attached to a 3-amino-2-hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S)-3-amino-2-hydroxypropanoate can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with (2S)-3-amino-2-hydroxypropanoic acid under esterification conditions. The reaction typically requires the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-3-amino-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl (2S)-3-amino-2-oxopropanoate.
Reduction: Benzyl (2S)-3-amino-2-hydroxypropylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2S)-3-amino-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (2S)-3-amino-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-3-amino-2-hydroxybutanoate: Similar structure with an additional carbon in the backbone.
Benzyl (2S)-3-amino-2-hydroxyvalerate: Contains a longer carbon chain.
Benzyl (2S)-3-amino-2-hydroxyhexanoate: Features an even longer carbon chain.
Uniqueness
Benzyl (2S)-3-amino-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its relatively simple structure makes it a versatile intermediate in various synthetic pathways.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
benzyl (2S)-3-amino-2-hydroxypropanoate |
InChI |
InChI=1S/C10H13NO3/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 |
InChI Key |
LNPVLXNEAYADKT-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CN)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CN)O |
Origin of Product |
United States |
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